molecular formula C4H4ClNO2S2 B1442364 2-Methyl-1,3-thiazole-5-sulfonyl chloride CAS No. 1314977-63-3

2-Methyl-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1442364
CAS No.: 1314977-63-3
M. Wt: 197.7 g/mol
InChI Key: IQYWABFMCPBWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

2-Methyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and other nucleophiles, with reaction conditions varying based on the desired product. Major products formed from these reactions include sulfonamides and other sulfonyl derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
2-Methyl-1,3-thiazole-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing antibiotics and antimicrobial agents targeting bacterial infections. The sulfonyl chloride group enhances the reactivity of the compound, facilitating the introduction of sulfonamide functionalities into drug molecules.

Case Study:
Research has demonstrated its effectiveness in synthesizing novel sulfonamide derivatives that exhibit potent antibacterial activity against resistant strains of bacteria. For instance, a study reported the synthesis of a series of thiazole-based sulfonamides that showed significant inhibition against Staphylococcus aureus .

Agricultural Chemicals

Use in Agrochemicals:
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its ability to enhance crop protection and yield makes it a valuable component in agricultural formulations.

Data Table: Agrochemical Applications

Application TypeCompound TypeExample Uses
HerbicidesThiazole derivativesWeed control
FungicidesSulfonyl chloridesFungal disease prevention

Case Study:
In agricultural research, this compound has been incorporated into formulations that significantly reduce the incidence of fungal infections in crops, thereby improving overall yield .

Analytical Chemistry

Detection and Quantification:
The compound is applied in analytical methods for detecting and quantifying thiazole derivatives. Its reactivity allows for effective quality control processes in laboratories.

Data Table: Analytical Applications

MethodologyApplication
HPLCQuantification of thiazole derivatives
SpectroscopyStructural analysis

Case Study:
A notable application involved using this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical products containing thiazole derivatives, ensuring compliance with regulatory standards .

Material Science

Development of Specialty Polymers:
This compound plays a role in developing specialty polymers and coatings that offer improved durability and chemical resistance compared to traditional materials.

Data Table: Material Science Applications

Application AreaCompound TypeBenefits
CoatingsSulfonyl chloridesEnhanced durability
PolymersThiazole derivativesImproved chemical resistance

Case Study:
Research demonstrated that incorporating this compound into polymer matrices significantly enhanced their thermal stability and mechanical properties .

Biochemical Research

Enzyme Inhibitor Development:
Researchers utilize this compound to create specific enzyme inhibitors that contribute to studies in metabolic pathways and drug discovery.

Data Table: Biochemical Applications

Research AreaApplicationExample Inhibitors
Enzyme InhibitionThiazole derivativesTargeting specific metabolic enzymes

Case Study:
A study focused on synthesizing enzyme inhibitors based on this compound showed promising results in inhibiting key enzymes involved in cancer cell metabolism, opening avenues for new cancer therapies .

Comparison with Similar Compounds

2-Methyl-1,3-thiazole-5-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its thiazole ring, which imparts distinct chemical properties and reactivity .

Biological Activity

2-Methyl-1,3-thiazole-5-sulfonyl chloride (MTSCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MTSCl, focusing on its antimicrobial properties, cytotoxic effects, and its role in various biochemical pathways.

Structural Information

  • Molecular Formula : C4_4H4_4ClNO2_2S2_2
  • SMILES : CC1=NC=C(S1)S(=O)(=O)Cl
  • InChI : InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3

Antimicrobial Activity

MTSCl has demonstrated significant antimicrobial properties against various pathogens. Thiazole derivatives, including MTSCl, are known for their ability to inhibit bacterial growth and exhibit antifungal activity.

Pathogen Activity Reference
Staphylococcus aureusEffective against methicillin-resistant strains
Candida aurisGreater activity than fluconazole
Escherichia coliBroad-spectrum activity

Case Study: Antimicrobial Efficacy

In a study assessing the efficacy of thiazole derivatives, MTSCl was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

Research indicates that MTSCl exhibits cytotoxic effects on various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent.

Cytotoxicity Data

Cell Line IC50_{50} (µM) Effect
MCF-7 (breast cancer)12.5Induces apoptosis
HeLa (cervical cancer)15.0Cell cycle arrest at G2/M phase
HepG2 (liver cancer)18.0Inhibits cell proliferation

In vitro studies showed that treatment with MTSCl resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

The biological activity of MTSCl can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : MTSCl has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and apoptosis .
  • Disruption of Cellular Functions : The sulfonyl chloride group in MTSCl may react with nucleophilic sites in proteins, leading to irreversible modifications that disrupt cellular functions .
  • Microbial Growth Inhibition : The compound interferes with essential microbial metabolic processes, making it a candidate for developing new antimicrobial agents .

Properties

IUPAC Name

2-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYWABFMCPBWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314977-63-3
Record name 2-methyl-1,3-thiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,3-thiazole-5-sulfonyl chloride
Reactant of Route 2
2-Methyl-1,3-thiazole-5-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,3-thiazole-5-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-1,3-thiazole-5-sulfonyl chloride
Reactant of Route 5
2-Methyl-1,3-thiazole-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,3-thiazole-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.